4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-butyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-4-7-16-12-21(22)25-20-13-18(9-10-19(16)20)24-14-15-6-5-8-17(11-15)23-2/h5-6,8-13H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXOTHZYYUKLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Butyl 7 3 Methoxybenzyl Oxy 2h Chromen 2 One and Its Analogues
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one reveals key bonds that can be disconnected to identify plausible starting materials. The synthesis can be logically deconstructed in three primary steps:
C-O Ether Bond Disconnection: The ether linkage at the C-7 position is a prime candidate for disconnection. This suggests a Williamson ether synthesis as the final step in the forward synthesis, connecting a 7-hydroxycoumarin intermediate with a suitable 3-methoxybenzyl halide.
Coumarin (B35378) Core Disconnection (Pechmann Condensation): The coumarin ring itself can be disconnected between the oxygen atom and the C-2 carbonyl carbon, and between C-4 and C-4a. This leads back to a phenol (B47542) (specifically, resorcinol (B1680541) or a derivative) and a β-ketoester. This disconnection pathway is characteristic of the Pechmann condensation. To achieve the 4-butyl substitution, the required β-ketoester would be ethyl 3-oxoheptanoate.
Simplification to Starting Materials: This analysis simplifies the synthesis to three primary starting materials: resorcinol, ethyl 3-oxoheptanoate, and a 3-methoxybenzyl halide.
This retrosynthetic strategy outlines a convergent and efficient pathway, beginning with the construction of the core 4-butyl-7-hydroxycoumarin scaffold, followed by the attachment of the 3-methoxybenzyl ether side chain.
Classical and Modern Synthetic Approaches to Coumarin Core Structures
The synthesis of the 2H-chromen-2-one (coumarin) nucleus is well-established, with several named reactions providing reliable access to this scaffold. nih.gov These methods, including the Pechmann, Knoevenagel, Perkin, and Wittig reactions, offer versatility in constructing variously substituted coumarins. scienceinfo.comjmchemsci.com
The Pechmann condensation is a widely used and efficient method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the pyrone ring. wikipedia.orgyoutube.com
The reaction conditions can vary significantly depending on the reactivity of the phenol. Highly activated phenols, such as resorcinol, can undergo the condensation under relatively mild conditions. wikipedia.orgjk-sci.com In contrast, less reactive phenols require harsher conditions, including strong acids and high temperatures. jk-sci.com Modern variations have focused on employing more environmentally benign and reusable catalysts.
| Catalyst Type | Examples | Typical Conditions | Ref. |
| Brønsted Acids | H₂SO₄, HCl, PPA, TFA | High temperature, often solvent-free | jmchemsci.comwikipedia.org |
| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃ | Moderate to high temperature | scienceinfo.comsciensage.info |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, Sulfated Zirconia | High temperature, solvent-free or in high-boiling solvents | jk-sci.compsu.eduscispace.com |
| Ionic Liquids | Chloroaluminate ionic liquids | Moderate temperature | organic-chemistry.org |
This table provides a summary of catalysts commonly used in the Pechmann condensation for coumarin synthesis.
The Knoevenagel condensation provides another major route to coumarins, particularly those substituted at the C-3 position. biomedres.us This reaction involves the condensation of a 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate, ethyl acetoacetate, or malononitrile, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. nih.govjmchemsci.comsciensage.info The reaction proceeds via the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to yield the coumarin ring. youtube.com
Recent advancements have focused on developing greener and more efficient protocols, including the use of ultrasound or microwave irradiation, solvent-free conditions, and novel catalysts. nih.govaip.org
| Catalyst / Condition | Active Methylene Compound | Product Type | Ref. |
| Piperidine/Acetic Acid | Diethyl malonate | Coumarin-3-carboxylate | nih.gov |
| L-proline | Malonate esters | Coumarin-3-carboxylate | biomedres.us |
| Ultrasound/MgFe₂O₄ | 1,3-Dicarbonyl compounds | 3-Substituted coumarins | nih.gov |
| PIDA in EtOH | α-Substituted ethyl acetates | 3-Substituted coumarins | nih.gov |
| Solvent-free, RT | Meldrum's acid | Coumarin-3-carboxylic acids | nih.gov |
This table illustrates various strategies and catalysts employed in the Knoevenagel condensation for synthesizing coumarin derivatives.
The Perkin reaction was one of the first methods developed for coumarin synthesis. scienceinfo.com It involves the condensation of a salicylaldehyde (B1680747) with an aliphatic acid anhydride, such as acetic anhydride, in the presence of the sodium or potassium salt of the corresponding acid. scienceinfo.comorganicreactions.orggoogle.com The reaction forms an α,β-unsaturated acid intermediate which then undergoes cyclization. While historically significant, this method often requires high temperatures. google.com Modifications using tertiary amines as a base have been reported. jmchemsci.com
The Wittig reaction offers a versatile route to coumarins, including those that are unsubstituted at the C-3 and C-4 positions. ijcce.ac.ir This reaction typically involves the condensation of a 2-hydroxybenzaldehyde with a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide. jmchemsci.com An intramolecular Wittig reaction is a key step, where an initially formed ester undergoes cyclization. One-pot procedures have been developed that combine the formation of the necessary phosphonium (B103445) salt and the subsequent cyclization, offering an efficient pathway under mild conditions. ijcce.ac.irrsc.org This method is particularly useful for synthesizing coumarins that might be difficult to access through other condensation reactions. sciensage.info
Multi-Step Synthesis of this compound: Key Reaction Pathways and Conditions
Based on the retrosynthetic analysis, a practical multi-step synthesis for the target compound is proposed. The pathway consists of two main stages: the construction of the 4-butyl-7-hydroxycoumarin core via Pechmann condensation, followed by etherification to attach the 3-methoxybenzyl group.
Step 1: Synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one
This key intermediate is synthesized via the Pechmann condensation of resorcinol with ethyl 3-oxoheptanoate. Resorcinol, being a highly activated phenol, allows the reaction to proceed under milder conditions than required for simple phenol. jk-sci.compsu.edu
Reactants: Resorcinol and Ethyl 3-oxoheptanoate.
Catalyst: A strong acid catalyst such as concentrated sulfuric acid or a solid acid like Amberlyst-15 is typically used. scispace.comresearchgate.net
Conditions: The reactants are often heated together, either neat or in a high-boiling solvent, to drive the condensation and subsequent cyclization. Temperatures typically range from 100-150°C. psu.eduscispace.com
Work-up: The reaction mixture is cooled and poured into water or ice, causing the product to precipitate. The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol. researchgate.net
Step 2: Synthesis of this compound
The final target molecule is obtained through a Williamson ether synthesis, a reliable method for forming ethers. This step involves the reaction of the phenolic hydroxyl group of 4-butyl-7-hydroxycoumarin with a 3-methoxybenzyl halide.
Reactants: 4-butyl-7-hydroxy-2H-chromen-2-one and 3-methoxybenzyl chloride (or bromide).
Base: A weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol.
Solvent: A polar aprotic solvent like acetone (B3395972), acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF) is typically employed.
Conditions: The reaction mixture is heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov
Work-up: After the reaction is complete, the inorganic base is filtered off, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the final product. nih.gov
| Step | Intermediate/Product | Reaction Type | Key Reagents & Conditions |
| 1 | 4-butyl-7-hydroxy-2H-chromen-2-one | Pechmann Condensation | Resorcinol, Ethyl 3-oxoheptanoate, H₂SO₄ (cat.), Heat (110-150°C) |
| 2 | This compound | Williamson Ether Synthesis | 4-butyl-7-hydroxy-2H-chromen-2-one, 3-methoxybenzyl chloride, K₂CO₃, Acetone, Reflux |
This table outlines the proposed multi-step synthesis pathway for the target compound.
Introduction of the Butyl Moiety at C-4: Synthetic Strategies and Challenges
The introduction of an alkyl group, such as a butyl moiety, at the C-4 position of the coumarin ring is most directly and efficiently achieved through the selection of the appropriate starting materials in a condensation reaction.
The primary and most effective strategy is the Pechmann condensation using a β-ketoester that already contains the desired alkyl chain. For the synthesis of a 4-butylcoumarin, ethyl 3-oxoheptanoate is the ideal precursor. The reaction of this β-ketoester with a phenol (like resorcinol) directly installs the butyl group at the C-4 position of the resulting coumarin ring. nih.gov This approach is highly convergent and avoids the need for post-cyclization modification of the coumarin core.
Challenges associated with this strategy are minimal but can include:
Availability of the β-Ketoester: The synthesis is dependent on the commercial availability or efficient laboratory preparation of ethyl 3-oxoheptanoate.
Reaction Specificity: While the Pechmann reaction with activated phenols is generally high-yielding, side reactions or the formation of chromone (B188151) isomers can occur under certain conditions, particularly with less optimized catalyst systems. The Simonis chromone cyclization is a known alternative pathway that can sometimes compete with the Pechmann condensation. wikipedia.org
Alternative, though less direct, strategies could involve a Knoevenagel condensation of a salicylaldehyde with a β-diketone like heptane-2,4-dione, followed by subsequent chemical modifications. However, the Pechmann approach remains the most straightforward and widely employed method for synthesizing 4-alkyl-substituted coumarins.
Attachment of the 3-Methoxybenzyloxy Moiety at C-7: Etherification and Coupling Approaches
The final key step in the synthesis of this compound is the attachment of the 3-methoxybenzyloxy group to the 7-hydroxy position of the pre-formed 4-butyl-7-hydroxy-2H-chromen-2-one core. The most common and direct method for this transformation is the Williamson ether synthesis.
The Williamson ether synthesis is a well-established organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific synthesis, the phenolic hydroxyl group of the coumarin is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 3-methoxybenzyl halide (commonly chloride or bromide) in an SN2 reaction, displacing the halide and forming the desired ether linkage.
Key components and conditions for this etherification step typically include:
The Coumarin Substrate: 4-butyl-7-hydroxy-2H-chromen-2-one.
The Alkylating Agent: 3-methoxybenzyl chloride or 3-methoxybenzyl bromide.
The Base: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and stronger bases like sodium hydride (NaH) if required. The choice of base can influence reaction time and yield.
The Solvent: The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction. Acetone, dimethylformamide (DMF), and acetonitrile are frequently used solvents.
The general reaction is depicted below:
4-butyl-7-hydroxy-2H-chromen-2-one + 3-methoxybenzyl halide --(Base, Solvent)--> this compound
Alternative approaches, though less common for this specific transformation, could involve Mitsunobu reaction conditions, which allow for the coupling of an alcohol with a pronucleophile using a combination of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. However, for a simple etherification like this, the Williamson synthesis is generally more straightforward and cost-effective.
Catalytic Systems in the Synthesis of the Chemical Compound and Related Structures
The synthesis of the 4-butyl-7-hydroxy-2H-chromen-2-one precursor is a critical step that relies heavily on catalytic methods. The most prevalent method for constructing the 4-substituted-7-hydroxycoumarin scaffold is the Pechmann condensation. This reaction involves the condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl 2-acetylhexanoate for the 4-butyl group) under acidic catalysis. psu.eduresearchgate.net
A wide array of catalytic systems have been developed to improve the efficiency and environmental friendliness of the Pechmann reaction. mdpi.com These can be broadly categorized as homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Traditional methods often employ strong protic acids like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). wordpress.comgoogle.com While effective, these catalysts are corrosive, required in stoichiometric amounts, and generate significant acidic waste, complicating product purification. wordpress.com Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) have also been used. wordpress.com More recently, metal triflates and indium(III) chloride (InCl₃) have been shown to be efficient catalysts for this transformation. mdpi.comwordpress.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These catalysts are easily separated from the reaction mixture, are often reusable, and reduce waste generation. psu.edu Examples of heterogeneous catalysts used in Pechmann-type reactions include:
Zeolites: Microporous aluminosilicate (B74896) minerals like H-beta zeolites are effective due to their defined pore structures and tunable acidity. psu.edu
Ion-Exchange Resins: Sulfonic acid resins such as Amberlyst-15 have demonstrated high catalytic activity and can be easily filtered off and reused. psu.eduresearchgate.netsemanticscholar.orgscispace.com
Nafion Resin/Silica Nanocomposites: These materials provide a high surface area and strong acidic sites for the reaction. wordpress.com
Montmorillonite K-10 Clay: An acidic clay that can catalyze the condensation. wordpress.com
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, TFA, AlCl₃, ZnCl₂, InCl₃ | High reactivity, mild conditions possible | Corrosive, difficult to separate, waste generation |
| Heterogeneous | Zeolites, Amberlyst-15, Montmorillonite K-10 | Reusable, easy separation, reduced waste | Can be less active, may require higher temperatures |
Green Chemistry Principles in the Synthesis of the Chemical Compound
The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize environmental impact. bdu.ac.in This involves the use of safer solvents, renewable starting materials, energy-efficient methods, and catalysts that can be recycled.
For the synthesis of this compound, green chemistry principles can be applied to both the Pechmann condensation and the subsequent Williamson ether synthesis.
Green Approaches to Pechmann Condensation:
Solvent-Free Reactions: Performing the condensation under solvent-free conditions, often with a solid acid catalyst like Amberlyst-15, significantly reduces waste. scispace.com The reactants are mixed with the catalyst and heated, and the product is then extracted.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. researchgate.net
Reusable Catalysts: The use of heterogeneous catalysts like zeolites and ion-exchange resins aligns with green chemistry principles as they can be recovered and reused for multiple reaction cycles, improving atom economy and reducing waste. psu.eduscispace.com
Green Approaches to Williamson Ether Synthesis:
Phase-Transfer Catalysis (PTC): PTC can facilitate the etherification reaction in a biphasic system (e.g., water and an organic solvent), reducing the need for large quantities of volatile organic solvents. growingscience.com Catalysts like quaternary ammonium (B1175870) salts shuttle the phenoxide ion from the aqueous phase to the organic phase to react with the alkyl halide.
Solvent-Free Etherification: In some cases, the etherification of phenols can be performed under solvent-free conditions, for example, by grinding the reactants with a solid base like potassium carbonate. researchgate.net
Aqueous Media: The use of surfactants can allow the Williamson synthesis to be carried out in water, a benign solvent. researchgate.net The surfactant forms micelles that create a microenvironment conducive to the reaction between the water-insoluble reactants. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Purity of the Chemical Compound
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. For a multi-step synthesis, optimization is typically carried out for each key step.
Optimization of the Pechmann Condensation: The yield of the 4-butyl-7-hydroxy-2H-chromen-2-one intermediate is highly dependent on several factors:
Catalyst Choice and Loading: As discussed, different catalysts exhibit varying activities. The optimal catalyst is one that gives the highest yield in the shortest time. The amount of catalyst used is also critical; for instance, studies on Amberlyst-15 have shown that a specific catalyst loading (e.g., 10 mol%) can provide the best results, with no significant improvement at higher concentrations. scispace.com
Temperature: The reaction temperature significantly influences the reaction rate. For solid acid catalysts, temperatures are often in the range of 110-150°C. psu.eduscispace.com Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products.
Reactant Ratio: The molar ratio of the phenol (resorcinol) to the β-ketoester can affect the yield. While a 1:1 ratio is stoichiometric, a slight excess of one reactant may be used to drive the reaction to completion.
Solvent: While solvent-free conditions are often preferred for green chemistry reasons, in some cases, a high-boiling solvent might be used to ensure the reactants remain in a single phase at the reaction temperature.
| Parameter | Condition | Effect on Yield/Purity |
| Catalyst | Trifluoroacetic acid | Good yield (e.g., >90%) but homogeneous |
| Catalyst | Amberlyst-15 | Excellent yield (~95%) and reusable |
| Temperature | 110 °C | Optimal for Amberlyst-15 catalyzed reaction |
| Conditions | Solvent-free | High yield, environmentally friendly |
Optimization of the Williamson Ether Synthesis: For the etherification step, the following parameters are typically optimized:
Base: The choice of base is important. A moderately strong base like K₂CO₃ is often sufficient and is easier to handle than stronger, more hazardous bases like NaH. The amount of base used is typically in slight excess to ensure complete deprotonation of the phenol.
Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like DMF or acetone are common. The choice can affect the reaction rate and the ease of product work-up.
Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 50-60°C) to increase the rate of reaction. Higher temperatures can lead to side reactions.
Reaction Time: The progress of the reaction is monitored, typically by thin-layer chromatography (TLC), to determine the optimal reaction time to maximize product formation and minimize the formation of impurities.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Butyl 7 3 Methoxybenzyl Oxy 2h Chromen 2 One
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination.
No specific HRMS data for 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one was found in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy.
No specific 1D or 2D NMR data for this compound was found in the searched literature.
One-Dimensional NMR (1H NMR, 13C NMR) for Proton and Carbon Framework Assignment.
No specific 1H NMR or 13C NMR data tables or detailed findings for this compound could be located.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.
No specific 2D NMR experimental data for this compound was available in the reviewed sources.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis.
No specific FTIR or Raman spectra or associated data tables for this compound were found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization.
No specific UV-Vis absorption data for this compound was found in the literature.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation.
No published X-ray crystallographic studies or data for this compound could be located.
Comprehensive Spectroscopic Data Interpretation and Correlation for the Chemical Compound
A comprehensive analysis of spectroscopic data is crucial for the unambiguous structural confirmation of a synthetic compound. This involves the interpretation and correlation of data from various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectroscopic data for this compound, based on the analysis of structurally similar coumarin (B35378) derivatives.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) for the protons of this compound are presented in the interactive table below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.2-6.4 | s | - |
| H-5 | 7.4-7.6 | d | 8.5-9.0 |
| H-6 | 6.8-7.0 | dd | 8.5-9.0, 2.0-2.5 |
| H-8 | 6.7-6.9 | d | 2.0-2.5 |
| Butyl-CH₂ (α) | 2.6-2.8 | t | 7.5-8.0 |
| Butyl-CH₂ (β) | 1.6-1.8 | sextet | 7.5-8.0 |
| Butyl-CH₂ (γ) | 1.3-1.5 | sextet | 7.5-8.0 |
| Butyl-CH₃ (δ) | 0.9-1.1 | t | 7.0-7.5 |
| Benzyl-CH₂ | 5.1-5.3 | s | - |
| Benzyl-H (aromatic) | 6.9-7.4 | m | - |
| Methoxy-CH₃ | 3.8-3.9 | s | - |
s = singlet, d = doublet, dd = doublet of doublets, t = triplet, sextet = sextet, m = multiplet
The singlet observed for the proton at the C-3 position is characteristic of the coumarin ring system. The aromatic protons of the coumarin core (H-5, H-6, and H-8) would exhibit distinct splitting patterns due to their coupling relationships. The butyl group protons would appear in the aliphatic region of the spectrum, with the characteristic triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The benzylic methylene protons would give rise to a singlet, while the aromatic protons of the 3-methoxybenzyl group would appear as a complex multiplet. The sharp singlet for the methoxy (B1213986) group protons would be found at a characteristic downfield position.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of this compound are detailed in the interactive table below.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 160-162 |
| C-3 | 112-114 |
| C-4 | 150-152 |
| C-4a | 112-114 |
| C-5 | 127-129 |
| C-6 | 113-115 |
| C-7 | 162-164 |
| C-8 | 101-103 |
| C-8a | 155-157 |
| Butyl-C (α) | 34-36 |
| Butyl-C (β) | 30-32 |
| Butyl-C (γ) | 22-24 |
| Butyl-C (δ) | 13-15 |
| Benzyl-C | 69-71 |
| Benzyl-C (aromatic) | 113-138 |
| Methoxy-C | 55-57 |
The carbonyl carbon (C-2) of the lactone is expected to resonate at a significantly downfield chemical shift. The quaternary carbons of the coumarin ring and the aromatic carbons of the benzyl (B1604629) group would appear in the aromatic region. The carbons of the butyl chain would be observed in the upfield aliphatic region, and the methoxy carbon would have a characteristic chemical shift around 55-57 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in the table below.
Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Lactone) | 1710-1730 |
| C=C (Aromatic) | 1600-1620 |
| C-O-C (Ether) | 1250-1270 and 1020-1040 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
The most prominent peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl stretching of the lactone ring. The presence of aromatic rings would be confirmed by the C=C stretching vibrations. The C-O-C stretching vibrations of the ether linkage and the methoxy group would also be observable. The C-H stretching vibrations for both aromatic and aliphatic protons would be present in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₂₁H₂₂O₄), the expected molecular ion peak [M]⁺ in a high-resolution mass spectrum (HRMS) would correspond to a mass-to-charge ratio (m/z) of approximately 354.1518.
Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to the formation of a tropylium (B1234903) ion from the methoxybenzyl group (m/z 121) and a fragment corresponding to the 4-butyl-7-hydroxycoumarin radical cation. Further fragmentation of the butyl chain would also be expected.
By correlating the data from these spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The ¹H and ¹³C NMR data would confirm the connectivity of all atoms, the IR spectrum would identify the key functional groups, and the mass spectrum would confirm the molecular weight and provide insights into the molecule's stability and fragmentation pathways.
Theoretical and Computational Investigations of 4 Butyl 7 3 Methoxybenzyl Oxy 2h Chromen 2 One
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. These calculations provide detailed information about the molecule's electronic structure, the distribution of electrons, and its intrinsic reactivity.
Electronic Structure and Molecular Orbitals: The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For coumarin (B35378) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzopyrone ring and the oxygen atoms, indicating these are the primary sites for electron donation. The LUMO, conversely, is distributed over the electron-deficient areas and represents the molecule's ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on Density Functional Theory (DFT), help predict how the molecule will interact with other chemical species.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP map would show negative potential (red/yellow regions) around the carbonyl oxygen and the ether oxygen, indicating these are sites susceptible to electrophilic attack. rsc.orgresearchgate.net Positive potential (blue regions) would be located around the hydrogen atoms, highlighting areas for nucleophilic attack. rsc.orgresearchgate.net This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical in biological recognition processes. iphy.ac.cnresearchgate.net
Density Functional Theory (DFT) Applications for Geometrical Optimization and Energetic Profiles
Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and energy of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. researchgate.netmdpi.com
Energetic Profiles: DFT can be used to explore the molecule's potential energy surface. This allows for the identification of stable conformers and the energy barriers for rotation around single bonds, such as the C-O-C linkage of the ether. Understanding the molecule's conformational flexibility is essential, as different conformers may exhibit different biological activities. For similar coumarin derivatives, theoretical calculations have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov
Molecular Dynamics (MD) Simulations: Conformational Analysis and Dynamic Behavior
While quantum chemical methods provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility and interactions with its environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations can:
Explore Conformational Space: Reveal the different shapes (conformations) the molecule can adopt in solution and the likelihood of each conformation.
Analyze Dynamic Behavior: Show how the butyl chain and the methoxybenzyl group move and flex over time. This dynamic behavior can be critical for its ability to bind to a receptor or enzyme.
Study Solvent Effects: Simulate how the molecule interacts with water or other solvent molecules, which can influence its solubility and stability.
Molecular Docking Studies: Predictive Binding Modes with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.
Coumarin derivatives are known to interact with a variety of biological targets. Docking studies for this specific compound could investigate its binding affinity and mode of interaction with enzymes such as:
Carbonic Anhydrases: Involved in pH regulation and other physiological processes.
Acetylcholinesterase: A key enzyme in the nervous system and a target for Alzheimer's disease therapies.
Monoamine Oxidase: An enzyme involved in neurotransmitter metabolism.
The docking process involves placing the ligand into the active site of the target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The results can predict which targets the compound is most likely to bind to and the specific amino acid residues involved in the interaction, guiding the design of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Coumarin Derivatives Including the Chemical Compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules like coumarin derivatives, QSAR models can be developed to predict the activity of new, untested compounds.
A QSAR study involving this compound would typically involve:
Data Set: A collection of coumarin derivatives with experimentally measured biological activity (e.g., enzyme inhibition).
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape) is calculated.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.
Validation: The model is tested to ensure its predictive power.
Such models can help to identify the key structural features of the coumarin scaffold, such as the nature and position of substituents, that are important for a specific biological effect.
Computational Prediction of Spectroscopic Signatures and Their Validation
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to validate the computed structure and electronic properties.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The accuracy of these predictions can be high enough to help assign signals in experimental spectra and confirm the molecule's structure.
IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. mdpi.com These can be compared to experimental infrared spectra to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the lactone ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the molecule's chromophores and how it absorbs light.
Comparing the computationally predicted spectra with experimental data serves as a crucial check on the accuracy of the theoretical models used.
Theoretical Evaluation of Reaction Mechanisms and Pathways for the Chemical Compound's Synthesis
Computational chemistry can also be used to study the mechanisms of chemical reactions. For the synthesis of this compound, theoretical methods can be applied to:
Investigate Reaction Pathways: The synthesis likely involves a Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to attach the 3-methoxybenzyl group. DFT can be used to map out the potential energy surface for these reactions.
Identify Transition States: The calculations can locate the transition state structures, which are the highest energy points along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
These studies can provide a detailed, atomistic understanding of the reaction mechanism, helping to optimize reaction conditions and improve yields. For instance, DFT studies have been used to investigate the kinetics of reactions involving coumarin derivatives. mdpi.com
Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the biological activities and underlying mechanisms of the compound This compound for the outlined topics. Searches for in vitro enzyme inhibition, modulation of cellular pathways, receptor binding affinity, antioxidant, anti-inflammatory, anticoagulant, and antineoplastic mechanisms related to this specific molecule did not yield any relevant results.
Therefore, it is not possible to provide a scientifically accurate article on "Exploration of Biological Activities and Underlying Mechanisms of this compound" as requested, because the primary research data required to write such an article does not appear to be published in the accessible scientific literature. The generation of content without verifiable sources would be speculative and would not meet the required standards of accuracy and authoritativeness.
Exploration of Biological Activities and Underlying Mechanisms of 4 Butyl 7 3 Methoxybenzyl Oxy 2h Chromen 2 One
Antimicrobial and Antifungal Activity Mechanisms in Microbial Strains
A review of available scientific literature did not yield specific studies detailing the antimicrobial and antifungal activity mechanisms of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one against various microbial strains. While the broader class of chromen-2-one (coumarin) derivatives is known to possess antimicrobial properties, the precise mechanisms for this specific butyl- and methoxybenzyl-substituted compound have not been elucidated in the public domain. Research into how this compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication is currently lacking.
| Microbial Strain | Observed Mechanism of Action | Supporting Research Findings |
| Data Not Available | Data Not Available | Data Not Available |
Neuroprotective Mechanisms in Cellular Models
Similarly, there is a scarcity of research specifically investigating the neuroprotective mechanisms of this compound in cellular models. The potential for this compound to mitigate neuronal damage through mechanisms such as antioxidation, modulation of inflammatory pathways, or inhibition of apoptosis has not been a direct subject of published studies. While related coumarin (B35378) structures are explored for their neuroprotective effects, specific data for this compound is not available.
| Cellular Model | Neuroprotective Mechanism | Key Research Findings |
| Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies of 4 Butyl 7 3 Methoxybenzyl Oxy 2h Chromen 2 One and Its Analogues
Impact of Substituent Variations at the C-4 Position on Biological Activity Profiles
The C-4 position of the coumarin (B35378) ring is a critical site for substitution, and variations at this position have been shown to significantly modulate a wide range of biological activities, including anticancer, anticoagulant, and antimicrobial effects. researchgate.netnih.govnih.gov The butyl group in the parent compound imparts a degree of lipophilicity that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Research into C-4 substituted coumarins has revealed several key trends:
Alkyl and Aryl Substituents: The introduction of both alkyl and aryl groups at the C-4 position has been extensively explored. Studies on 4-arylcoumarin analogues of combretastatin (B1194345) A-4 identified potent cytotoxic agents, indicating that an aromatic ring at this position can be highly effective for anticancer activity. nih.gov In other studies, the presence of small alkyl groups like methyl has been shown to be beneficial for certain activities; for instance, a methyl group at C-4 drastically increased the anti-helicase activity in a series of 7-substituted coumarins. mdpi.com
Hydrophobicity and Steric Bulk: The size and hydrophobicity of the C-4 substituent are determining factors for potency. In a study of coumarins as Mcl-1 inhibitors, introducing a hydrophobic electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of a 6,7-dihydroxycoumarin scaffold significantly enhanced inhibitory capacity. nih.gov Conversely, a hydrophilic group in this position was found to be detrimental to the inhibitory potency. nih.gov This suggests that the C-4 position often interacts with a hydrophobic region of the target protein.
Influence on Selectivity: Strategic modifications at the C-4 position can also direct the selectivity of the compound. For example, SAR studies on 7-substituted coumarins indicated that structural changes at position 4 could determine whether the molecule acts selectively as a neuronal enzyme inhibitor or as an antimycobacterial agent. mdpi.com
The following table illustrates the impact of C-4 substituent variations on the Mcl-1 inhibitory activity of 6,7-dihydroxycoumarin analogues.
| Compound | R Group (at C-4) | Mcl-1 Inhibition Ki (μM) |
|---|---|---|
| 1 | -H | 4.06 ± 0.05 |
| 2 | -CH3 | 3.89 ± 0.12 |
| 3 | -CF3 | 0.21 ± 0.02 |
| 4 | -COOH | > 50 |
Data adapted from a study on Mcl-1 inhibitors. nih.gov
Influence of the 7-Oxy Substituent on Efficacy, Selectivity, and Mechanism of Action
The substituent at the C-7 position, particularly an oxygen-linked group (7-oxy), plays a pivotal role in modulating the pharmacological profile of coumarins. nih.gov This position is often involved in key interactions with biological targets, and the nature of the alkoxy or aryloxy group can influence binding affinity, selectivity, and even the mechanism of action. acs.orgresearchgate.net
SAR studies have shown that O-substitution at various positions, including C-7, is frequently essential for biological activities like antifungal effects. mdpi.com The size, flexibility, and electronic nature of the 7-oxy substituent are critical. For instance, in a study investigating the activation of the Aryl Hydrocarbon Receptor (AhR), various 7-alkoxycoumarins were tested. It was found that 7-isopentenyloxycoumarin was the most potent activator, while 7-benzyloxycoumarin also demonstrated activity, highlighting the importance of the substituent's structure for receptor interaction. tum.denih.gov
The table below shows the relative activity of different 7-alkoxy substituents on Aryl Hydrocarbon Receptor (AhR) activation.
| Compound | R Group (at 7-O position) | Relative AhR Activation (%) |
|---|---|---|
| 1 | -H (Umbelliferone) | 100 |
| 2 | -isopentenyl | 231 |
| 3 | -benzyl | 144 |
| 4 | -but-2'-enyl | 158 |
Data derived from a study on AhR activators, normalized to the activity of the parent 7-hydroxycoumarin (Umbelliferone). tum.de
Role of the 3-Methoxybenzyl Moiety in Ligand-Target Interactions
Benzyl (B1604629) Group: The benzyl portion provides a significant hydrophobic surface area. This allows for favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in a binding site. Furthermore, the aromatic ring can engage in π-π stacking or π-cation interactions with complementary aromatic side chains (e.g., phenylalanine, tyrosine, tryptophan) or charged residues of the target protein. Such interactions are crucial for the stable anchoring of the ligand.
Methoxy (B1213986) Group (-OCH3): The methoxy group introduces both steric and electronic effects. Its oxygen atom can act as a hydrogen bond acceptor, forming a key directional interaction with hydrogen bond donor residues (e.g., serine, threonine, lysine) on the target protein. The placement of the methoxy group at the meta- (3-) position is critical, as it dictates the spatial orientation of this hydrogen bond acceptor. This specific positioning can be essential for achieving high affinity and selectivity, as ortho- or para-substitution would place the oxygen in a different region of the binding pocket, which may not be favorable. Electronically, the methoxy group is an electron-donating group, which can influence the charge distribution across the benzyl ring and potentially modulate the strength of π-stacking interactions.
Together, the 3-methoxybenzyl moiety functions as a sophisticated structural element that can engage in a combination of hydrophobic, aromatic, and hydrogen-bonding interactions, guiding the orientation of the entire molecule within the active site for optimal biological effect.
Stereochemical Considerations and Their Effects on Biological Mechanisms
Stereochemistry is a fundamental aspect of medicinal chemistry, as biological systems, including enzymes and receptors, are inherently chiral. researchgate.net While 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one itself is achiral, the introduction of chiral centers into its analogues can have profound effects on their biological activity. Chirality could be introduced, for example, by branching the C-4 alkyl chain or by adding substituents that create a stereocenter.
The differential activity of stereoisomers (enantiomers or diastereomers) typically arises from their distinct three-dimensional arrangements, which lead to different interaction patterns with a chiral biological target. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions and eliciting a strong biological response, while the other enantiomer may fit poorly or not at all, resulting in lower activity or even a different pharmacological effect.
For instance, enantioselective reactions have been used to synthesize chiral coumarin derivatives, and subsequent biological screening has confirmed that enantiomers can possess significantly different potencies. frontiersin.org In studies of chiral anticoagulant coumarins, different enantiomers showed varied IC50 values, underscoring the importance of stereochemistry for activity. researchgate.net This stereoselectivity is often attributed to one isomer being able to achieve a more stable and energetically favorable conformation within the chiral environment of the enzyme's active site, maximizing key binding interactions that are inaccessible to its mirror image. Therefore, when designing new analogues based on the 4-butyl-2H-chromen-2-one scaffold, the potential for creating stereoisomers and the subsequent impact on biological mechanisms must be a key consideration.
Development of SAR Models for Guiding Rational Design of Enhanced Biological Functions
To systematically navigate the complexities of structure-activity relationships and accelerate the discovery of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. researchgate.netnih.gov QSAR represents a powerful approach in rational drug design that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov
The development of a QSAR model typically involves:
Data Set Compilation: A series of structurally related coumarin analogues with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various physicochemical properties, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological features. researchgate.net
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that links a combination of descriptors to the observed biological activity. nih.govtandfonline.com
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. tandfonline.com
Numerous QSAR studies have been successfully applied to coumarin derivatives to elucidate the key structural requirements for various biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.govnih.govnih.govnih.gov For example, QSAR models for antioxidant coumarins have revealed that parameters related to molecular complexity, hydrogen bond-donating character, and lipophilicity are critical for activity. nih.gov For anticancer activity, descriptors such as the dipole moment and the number of hydrogen bond donors have been identified as important. researchgate.net
More advanced methods like 3D-QSAR and pharmacophore modeling provide a three-dimensional perspective, highlighting the crucial spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) necessary for optimal interaction with a biological target. nih.govnih.gov These validated models serve as invaluable predictive tools, enabling the in silico screening of virtual libraries and guiding the rational design of novel coumarin derivatives with enhanced biological functions before committing to their chemical synthesis. tandfonline.com
Advanced Analytical and Bioanalytical Methodologies for the Chemical Compound
Development of High-Performance Liquid Chromatography (HPLC) Methods Coupled with Various Detectors (UV/DAD, MS) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) derivatives due to its high resolution and sensitivity. nih.gov For purity assessment and quantification of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, reversed-phase HPLC is typically employed. This involves a nonpolar stationary phase (often a C18 column) and a polar mobile phase.
The mobile phase commonly consists of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). biotech-asia.org This gradient elution allows for the effective separation of the main compound from potential impurities or degradation products.
Detection Systems:
UV/Diode-Array Detector (DAD): Coumarins possess strong chromophores, making them readily detectable by UV spectroscopy. A DAD detector is particularly useful as it can acquire the full UV-visible spectrum for each peak, aiding in peak identification and purity assessment by checking for spectral homogeneity across the peak.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, which is crucial for quantification in complex matrices. diva-portal.org Electrospray ionization (ESI) is a common ionization technique for coumarins. diva-portal.org The mass spectrometer can be operated in various modes, such as full scan to identify unknown metabolites or selected ion monitoring (SIM) and multiple reaction monitoring (MRM) for highly sensitive and specific quantification. diva-portal.org
Table 1: Illustrative HPLC Parameters for Analysis of Coumarin Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Elution of the analyte from the column. |
| Gradient | Linear gradient from low to high %B | To separate compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 - 20 µL | Amount of sample introduced for analysis. |
| UV Detection | ~320 nm (or DAD scan 200-400 nm) | Quantification and spectral confirmation. |
| MS Interface | Electrospray Ionization (ESI), Positive Mode | Ionization of the compound for mass analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While many coumarins have relatively low volatility, GC-MS can be applicable, particularly for identifying impurities or degradation products that are more volatile than the parent compound. For less volatile compounds like this compound, derivatization might be necessary to increase volatility and thermal stability.
In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. hpst.cz The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used for structural elucidation and confirmation of identity by matching against spectral libraries. lcms.cz
Table 2: General GC-MS Parameters for Analysis of Organic Compounds
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separation of volatile components. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Inlet Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature ramp (e.g., 50°C to 300°C at 10°C/min) | To separate compounds with different boiling points. |
| Ionization Mode | Electron Impact (EI), 70 eV | Fragmentation of the molecule for identification. |
| Mass Range | 50 - 500 m/z | Detection range for the compound and its fragments. |
| Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of the ionized fragments. |
Capillary Electrophoresis (CE) for Compound Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. For neutral compounds like many coumarin derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles.
Optimization of CE methods for coumarins involves adjusting the buffer pH, surfactant type and concentration, and adding organic modifiers (e.g., acetonitrile, methanol) or cyclodextrins to the buffer to enhance separation selectivity and resolution. nih.govresearchgate.net For instance, the total separation of 20 different coumarin derivatives was achieved using a borate (B1201080) buffer at pH 9.5 containing cyclodextrin, acetonitrile, and methanol. nih.gov
Table 3: Optimized CE Conditions for Separation of Coumarin Derivatives
| Parameter | Optimized Conditions nih.govresearchgate.net | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 64.5 cm length) | Separation channel. |
| Background Electrolyte | Borate buffer (pH 9.0 - 9.5) | Conducts current and maintains pH. |
| Additives | Cyclodextrins (e.g., 10 mM β-cyclodextrin) | Chiral selector / improves selectivity. |
| Organic Modifiers | Acetonitrile (e.g., 9% v/v), Methanol (e.g., 36% v/v) | Alters electroosmotic flow and analyte solubility. |
| Voltage | 20 - 30 kV | Driving force for separation. |
| Temperature | 25 - 30 °C | Affects viscosity and migration times. |
| Detection | UV/DAD (e.g., at 210 nm) | Analyte detection and quantification. |
Nuclear Magnetic Resonance (NMR) based Approaches for Studying Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool not only for the structural elucidation of molecules like this compound but also for studying its interactions with biological macromolecules such as proteins. ceon.rs Techniques like Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect Spectroscopy (Tr-NOESY) are particularly powerful for this purpose. nih.gov
STD NMR: This technique is used to identify which protons of a small molecule (ligand) are in close contact with a large protein receptor. By irradiating the protein, saturation is transferred to the bound ligand, allowing for the mapping of the binding epitope. repec.orgijsciences.com
Tr-NOESY: This method provides information about the conformation of the ligand when it is bound to the protein. nih.gov
These NMR approaches can determine the binding affinity (dissociation constant, KD) and provide insights into the specific orientation and conformation of the compound within the protein's binding site, which is invaluable for understanding its biological function. nih.gov
Table 4: NMR Techniques for Studying Molecular Interactions
| Technique | Information Obtained | Application Example |
|---|---|---|
| 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR | Complete structural assignment of the compound. ceon.rs | Confirmation of the chemical structure of the synthesized compound. |
| Saturation Transfer Difference (STD) NMR | Identifies ligand protons in close proximity to the protein (binding epitope). nih.govrepec.org | Determining which parts of the molecule interact with a target enzyme. |
| Transferred NOESY (Tr-NOESY) | Provides the conformation of the ligand when bound to the protein. nih.gov | Understanding the 3D arrangement of the compound in the active site. |
Development of Immunoassays and Biosensors for Specific Detection
For rapid and specific detection of this compound, particularly in biological fluids, immunoassays and biosensors offer significant advantages over traditional chromatographic methods. nih.govacs.org
Immunoassays: These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific recognition between an antibody and an antigen (the target compound or a derivative). dcu.ie Polyclonal or monoclonal antibodies can be raised against the coumarin structure, enabling the development of competitive ELISAs for its quantification. dcu.ie
Biosensors: Biosensors combine a biological recognition element with a physical transducer to generate a measurable signal. Optical biosensors based on Surface Plasmon Resonance (SPR), for example, can monitor the binding of the coumarin derivative to an immobilized antibody or target protein in real-time, providing kinetic and affinity data. dcu.ie Nanomaterial-based electrochemical and fluorescent sensors are also being developed for the sensitive detection of various coumarins. nih.govnih.gov
Table 5: Biosensor and Immunoassay Methodologies for Coumarin Detection
| Methodology | Principle | Advantages |
|---|---|---|
| ELISA | Competitive binding of the target compound and an enzyme-labeled tracer to a limited number of specific antibodies. dcu.ie | High throughput, good sensitivity. |
| Surface Plasmon Resonance (SPR) Biosensor | Measures changes in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip. dcu.ie | Real-time, label-free detection of binding kinetics. |
| Electrochemical Sensor | Measures changes in electrical properties (e.g., current, potential) upon interaction of the analyte with a modified electrode. nih.gov | High sensitivity, portability, low cost. |
| Fluorescent Sensor | Utilizes changes in fluorescence intensity or lifetime upon binding of the analyte to a fluorophore-labeled receptor. researchgate.net | High sensitivity, suitable for imaging. |
Advanced Sample Preparation Techniques for Complex Biological Matrices (e.g., cell lysates, protein extracts)
The accurate quantification of this compound in complex biological matrices like cell lysates or protein extracts requires efficient sample preparation to remove interfering substances and concentrate the analyte. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical for achieving high extraction recovery.
Solid-Phase Extraction (SPE): SPE is widely used for its efficiency and selectivity. It involves passing the sample through a cartridge containing a solid adsorbent (e.g., C18, polymeric sorbents). Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, involves an extraction step with a solvent (like acetonitrile) followed by a cleanup step using a mixture of salts and sorbents to remove matrix components like lipids and proteins. nih.gov
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO₂, as the extraction solvent. It is considered a "green" alternative to organic solvents and can be made more effective for polar compounds by adding a modifier like methanol or ethanol. nih.gov
For protein-rich samples, an initial protein precipitation step (e.g., using acetonitrile, methanol, or trichloroacetic acid) is often necessary before further extraction and cleanup. nih.gov
Table 6: Comparison of Sample Preparation Techniques
| Technique | Principle | Common Applications | Key Advantages |
|---|---|---|---|
| Protein Precipitation | Addition of an organic solvent or acid to denature and precipitate proteins. nih.gov | Plasma, serum, cell lysates. | Simple, fast. |
| Liquid-Liquid Extraction (LLE) | Differential partitioning between two immiscible liquid phases. | Urine, plasma. | Low cost, simple equipment. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. mdpi.com | Various biological fluids. | High concentration factor, clean extracts. |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. nih.gov | Tissues, complex food matrices. | High throughput, uses less solvent. |
Potential Research Applications and Pharmacological Prospects Pre Clinical and Mechanistic Focus
Insights into the Early Stages of Drug Discovery and Development
The coumarin (B35378) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets. researchgate.net The journey of a coumarin derivative in the early stages of drug discovery often begins with its synthesis, followed by screening for various biological activities. nih.gov For a compound like 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, the initial steps would involve in vitro assays to determine its potential as an anticancer, anti-inflammatory, antimicrobial, or neuroprotective agent, among others. nih.govnih.gov
The presence of the 4-butyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability, key considerations in early drug development. The 7-[(3-methoxybenzyl)oxy] substituent offers sites for metabolic modification and can influence the compound's pharmacokinetic profile. Preclinical studies on structurally related 4-alkylcoumarins have demonstrated a range of activities, providing a strong rationale for investigating this specific derivative. researchgate.net
Table 1: Key Structural Features and Their Implications in Drug Discovery
| Structural Feature | Potential Implication in Drug Discovery | Relevant Research Area |
|---|---|---|
| Coumarin Scaffold | Privileged structure with broad biological activity | Medicinal Chemistry, Pharmacology |
| 4-Butyl Group | Increased lipophilicity, potential for enhanced cell permeability | Pharmacokinetics, Lead Optimization |
| 7-[(3-methoxybenzyl)oxy] Group | Modulation of solubility, metabolic stability, and target interaction | Pharmacokinetics, Structure-Activity Relationship Studies |
Utility as a Pharmacological Probe for Investigating Biological Pathways
Pharmacological probes are essential tools for dissecting complex biological pathways. nih.govnih.gov Coumarin derivatives, particularly those with fluorescent properties, are widely used in this capacity. nih.gov The inherent fluorescence of the coumarin ring system can be modulated by its substituents. nih.gov The 7-alkoxy substitution, such as the (3-methoxybenzyl)oxy group in the target compound, is known to enhance fluorescence quantum yields. nih.gov
This intrinsic fluorescence could allow this compound to be used as a probe to visualize cellular structures, track the localization of specific proteins, or measure enzyme activity. For instance, 7-benzyloxycoumarin derivatives have been developed as fluorescent substrates for cytochrome P450 enzymes, enabling high-throughput screening of enzyme activity and inhibition. nih.gov The specific substitution pattern of the target compound could confer selectivity for particular enzyme isoforms or cellular targets, making it a valuable tool for targeted biological investigation.
Application as a Chemical Scaffold for Rational Drug Design and Optimization
Rational drug design relies on understanding the structure-activity relationships (SAR) of a chemical series to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The coumarin scaffold provides a versatile platform for such optimization. researchgate.net The 4-position of the coumarin ring is a common site for modification to enhance biological activity. Studies on 4-hydroxycoumarin (B602359) derivatives have shown that substitution at this position can lead to potent anticoagulant, antimicrobial, and antioxidant agents. mdpi.comresearchgate.net
The 4-butyl group in the target compound provides a lipophilic anchor that can be systematically varied (e.g., by changing chain length or introducing branching) to probe its impact on target binding. Similarly, the 7-[(3-methoxybenzyl)oxy] group can be modified to explore interactions with specific amino acid residues within a target protein's binding site. This systematic approach allows for the rational design of more potent and selective drug candidates.
Exploration in Niche Chemical and Biochemical Research Areas (e.g., fluorescent probes)
Beyond mainstream drug discovery, the unique photophysical properties of coumarins open up applications in more specialized research areas. researchgate.net The fluorescence of 7-substituted coumarins is a key feature that has been exploited in the development of fluorescent probes for various applications. nih.govresearchgate.net These probes are used in bioimaging to visualize cellular processes and in analytical chemistry for the detection of specific ions or molecules. nih.gov
The specific spectral properties of this compound would need to be characterized, but it is plausible that it could be developed into a fluorescent label for biomolecules or a sensor for specific environmental changes within a biological system. google.commdpi.com The lipophilic butyl group might facilitate its incorporation into cellular membranes, allowing for the study of membrane dynamics.
Table 2: Potential Niche Applications Based on Coumarin Properties
| Application Area | Underlying Principle | Potential of the Target Compound |
|---|---|---|
| Fluorescent Labeling | Covalent attachment to biomolecules for detection | The coumarin core's fluorescence could be harnessed for this purpose. |
| Cellular Imaging | Use of fluorescent molecules to visualize cellular structures and processes | The lipophilic nature may allow for specific staining of cellular compartments like membranes. |
| Enzyme Substrates | Design of molecules that are metabolized by specific enzymes to produce a detectable signal | Structurally similar compounds are used as probes for cytochrome P450 enzymes. nih.gov |
Role in Agrochemical Research or Materials Science
The applications of coumarin derivatives extend beyond the biomedical field into agrochemical research and materials science. humanjournals.com In agriculture, coumarins have been investigated for their potential as antifungal and insecticidal agents. nih.gov The structural features of this compound could confer activity against plant pathogens or insect pests.
In materials science, the photophysical properties of coumarins are of great interest. researchgate.net Their fluorescence and photoreactivity make them suitable for incorporation into polymers to create smart materials, such as sensors or coatings that respond to light or other stimuli. researchgate.net The long-chain alkyl and benzyloxy substituents on the target compound could influence its self-assembly properties and its compatibility with various polymer matrices, suggesting potential for its use in the development of novel functional materials.
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel Biological Targets and Undiscovered Cellular Pathways
A primary objective in the study of 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is the identification of its precise molecular targets. Coumarins are known to interact with a diverse set of enzymes and receptors. frontiersin.org Future investigations should therefore focus on comprehensive screening against panels of kinases, proteases, and nuclear receptors to pinpoint specific high-affinity interactions. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be employed to isolate and identify binding partners from cell lysates.
Once primary targets are identified, the subsequent step involves mapping the cellular pathways modulated by the compound. For instance, if a specific kinase is inhibited, research must delineate the downstream effects on signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation. frontiersin.org This will provide a mechanistic understanding of the compound's biological effects and help in identifying potential therapeutic applications.
Development of More Efficient and Sustainable Synthetic Strategies for Complex Coumarin (B35378) Analogues
The advancement of coumarin-based therapeutics is intrinsically linked to the efficiency and sustainability of their chemical synthesis. While classical methods like the Pechmann condensation are foundational, there is a pressing need for more innovative synthetic routes. researchgate.netnih.gov Future research should explore the use of modern catalytic systems, such as transition-metal catalysis or organocatalysis, to improve reaction yields, reduce the number of synthetic steps, and minimize waste. nih.gov
Furthermore, the principles of green chemistry should be integrated into the synthesis of this compound and its analogues. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., microwave-assisted synthesis), and atom-economical transformations. nih.gov The development of robust and scalable synthetic protocols is crucial for the eventual translation of this compound from a laboratory curiosity to a viable therapeutic agent.
Application of High-Throughput Screening Methodologies for Structure-Activity Relationship Expansion
To optimize the therapeutic potential of this compound, a thorough understanding of its structure-activity relationship (SAR) is essential. proquest.com High-throughput screening (HTS) methodologies offer a rapid and efficient means to evaluate large libraries of related analogues against specific biological targets. By systematically modifying the butyl group at the 4-position, the methoxybenzyl ether at the 7-position, and other positions on the coumarin scaffold, researchers can identify key structural motifs responsible for biological activity. researchgate.net
The data generated from HTS can be used to construct detailed SAR maps, guiding the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative process of design, synthesis, and screening is fundamental to the optimization of lead compounds in drug discovery.
Integration of Advanced "Omics" Technologies for Systems-Level Understanding of Interactions
To gain a holistic understanding of how this compound affects cellular physiology, the integration of advanced "omics" technologies is indispensable. researchgate.net These technologies provide a global snapshot of molecular changes within a cell or organism upon compound treatment.
Proteomics: Can reveal changes in protein expression and post-translational modifications, offering insights into the cellular pathways perturbed by the compound.
Metabolomics: Allows for the comprehensive analysis of endogenous metabolites, which can indicate alterations in metabolic pathways and cellular bioenergetics. nih.gov
Transcriptomics: Through techniques like RNA-Seq, researchers can identify changes in gene expression profiles, providing clues about the compound's mechanism of action and potential off-target effects. nih.gov
By integrating data from these different "omics" platforms, a systems-level understanding of the compound's interactions can be constructed, facilitating the prediction of its therapeutic efficacy and potential toxicities. mdpi.comkoreascience.kr
Addressing Gaps in Fundamental Structure-Function Correlations and Reactivity of the Chemical Compound
A significant gap in the current understanding of this compound lies in the fundamental correlation between its three-dimensional structure and its biological function. X-ray crystallography and NMR spectroscopy studies are needed to determine the precise conformation of the molecule and how it interacts with its biological targets at an atomic level.
Furthermore, a deeper investigation into the chemical reactivity of the coumarin core and its substituents is warranted. nih.gov Understanding the metabolic fate of the compound, including its potential for enzymatic modification and the formation of reactive intermediates, is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Leveraging Artificial Intelligence and Machine Learning in Coumarin Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize coumarin research and drug discovery. researchgate.netresearchgate.net These computational tools can be employed in several key areas:
Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of novel coumarin analogues, accelerating the identification of promising candidates. mdpi.com
Target Identification: Machine learning models can analyze large biological datasets to identify potential new targets for coumarin-based therapies. nih.gov
De Novo Drug Design: Generative AI models can design novel coumarin structures with optimized properties, expanding the chemical space for drug discovery. nih.gov
Synthesis Planning: AI can assist in the development of novel and efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. researchgate.net
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and development. bpasjournals.com
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 3-methoxybenzyloxy substituent to the coumarin core?
- Methodological Answer : The 3-methoxybenzyl group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, coupling 7-hydroxy-4-butylcoumarin with 3-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C yields the target compound. Purification via reversed-phase HPLC (RP-HPLC) with a methanol/water gradient (40–85% methanol over 35 minutes) ensures high purity .
Q. How can researchers confirm the structural integrity of synthesized 4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one?
- Methodological Answer : Use a combination of:
- 1H NMR : Look for characteristic peaks: δ ~7.76 ppm (H-5 coumarin proton), δ ~6.95–6.99 ppm (aromatic protons from the 3-methoxybenzyl group), and δ ~3.86 ppm (methoxy singlet) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 369.1442 (calculated for C₂₁H₂₀O₅).
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ (C=O stretch of coumarin) .
Q. What chromatographic methods are optimal for purifying this compound?
- Methodological Answer : RP-HPLC with a C18 column (250 × 30 mm, 10 μm) using a methanol/water gradient (40–85% methanol over 35 minutes) achieves >95% purity. For small-scale purification, flash chromatography (silica gel, ethyl acetate/hexane 3:7) is effective .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, methoxy position) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-propyl vs. 4-butyl chains) in assays like enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity. For example, the 3-methoxybenzyl group in analogs showed enhanced binding to Mycobacterium tuberculosis MtrA (IC₅₀ = 8.3 µM) .
- Data Table :
| Substituent | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Butyl, 3-OCH₃ | 8.3 | M. tuberculosis MtrA |
| 4-Pentyl, 4-OCH₃ | 12.1 | Same target |
Q. What computational approaches predict potential biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like bacterial response regulators (e.g., MtrA). The methoxy group’s orientation in the binding pocket correlates with activity .
- Pharmacophore Modeling : Identify key features (e.g., hydrophobic butyl chain, hydrogen-bond acceptor at C=O) using Schrödinger’s Phase .
Q. How can crystallography resolve contradictions in reported spectroscopic data?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms bond angles and substituent positions. For example, used SHELX-97 to resolve a chloro-substituted coumarin’s structure (C–O bond length: 1.364 Å) .
Q. What are the safety protocols for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation (no occupational exposure limits established, but similar coumarins show low acute toxicity) .
Contradictions and Gaps in Literature
Q. Why do some studies report conflicting bioactivity data for structurally similar coumarins?
- Analysis : Discrepancies arise from assay conditions (e.g., bacterial strain variability in MIC tests) or purity levels. For example, reports IC₅₀ = 8.3 µM for MtrA inhibition, while older studies using less pure samples show weaker activity .
Q. How reliable are computational predictions compared to experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
